2-Methoxy-3-methylphenol
CAS No.: 18102-31-3
Cat. No.: VC0515940
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18102-31-3 |
---|---|
Molecular Formula | C8H10O2 |
Molecular Weight | 138.16 g/mol |
IUPAC Name | 2-methoxy-3-methylphenol |
Standard InChI | InChI=1S/C8H10O2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 |
Standard InChI Key | SHESIBIEPSTHMZ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)O)OC |
Canonical SMILES | CC1=C(C(=CC=C1)O)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
2-Methoxy-3-methylphenol, systematically named 2-methoxy-3-methylphenol, belongs to the class of substituted phenols. Its structure consists of a phenolic ring with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 3 (Figure 1). The compound’s molecular weight is 138.16 g/mol, and its canonical SMILES representation is CC1=C(C(=CC=C1)O)OC.
Table 1: Key Identifiers of 2-Methoxy-3-Methylphenol
Property | Value | Source |
---|---|---|
CAS Registry Number | 18102-31-3 | PubChem |
Molecular Formula | C₈H₁₀O₂ | PubChem |
InChI Key | SHESIBIEPSTHMZ-UHFFFAOYSA-N | PubChem |
DSSTox Substance ID | DTXSID10171058 | EPA DSSTox |
Spectral and Stereochemical Data
The compound’s infrared (IR) spectrum reveals characteristic O-H stretching vibrations at 3200–3600 cm⁻¹ and C-O-C asymmetric stretching near 1250 cm⁻¹. Nuclear magnetic resonance (NMR) data for the TMS derivative (C₁₁H₁₈O₂Si) include a singlet at δ 0.25 ppm for the trimethylsilyl group and aromatic proton resonances between δ 6.5–7.2 ppm .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for pure 2-methoxy-3-methylphenol remain limited, but its TMS derivative exhibits a molecular weight of 210.34 g/mol and a boiling point estimated at 245–250°C under atmospheric pressure . The parent compound’s solubility profile suggests moderate polarity, with preferential solubility in organic solvents like ethanol and diethyl ether.
Reactivity and Stability
The phenolic hydroxyl group confers acidity (pKa ≈ 10), while the electron-donating methoxy and methyl groups direct electrophilic substitution to the para and ortho positions relative to the hydroxyl group. Oxidation studies on analogous compounds produce quinone derivatives, suggesting potential reactivity pathways for 2-methoxy-3-methylphenol under strong oxidizing conditions .
Analytical Characterization Methods
Derivatization Techniques for GC-MS
Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility for chromatographic analysis. The TMS derivative of 2-methoxy-3-methylphenol shows a base peak at m/z 210.3449 corresponding to the molecular ion [M]⁺ . Retention indices on non-polar stationary phases (e.g., DB-5MS) range from 1450–1500, aiding compound identification in complex matrices.
Table 2: Key Mass Spectral Features of 2-Methoxy-3-Methylphenol TMS Derivative
m/z | Relative Abundance (%) | Fragment Ion Assignment |
---|---|---|
210.3449 | 100 | Molecular ion [C₁₁H₁₈O₂Si]⁺ |
195.2987 | 45 | [M-CH₃]⁺ |
135.1043 | 28 | Aromatic fragment |
Quantitative Analysis Challenges
Matrix effects in biological samples necessitate internal standardization. Stable isotope-labeled analogs (e.g., d₃-2-methoxy-3-methylphenol) improve quantification accuracy in pharmacokinetic studies, though such methods remain under development for this specific compound.
Industrial and Synthetic Applications
Synthetic Routes
Industrial production typically involves:
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Methylation of 3-methylphenol: Using dimethyl sulfate or methyl iodide in alkaline media at 80–100°C.
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Catalytic methods: Methanol methylation over γ-Al₂O₃ catalysts at 200–250°C, achieving yields >85%.
Downstream Applications
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Flavor and fragrance industry: Structural analogs contribute smoky, phenolic notes in food additives .
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Polymer chemistry: As a stabilizer in resin formulations due to radical-scavenging properties.
Future Research Directions
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Biological activity screening: Systematic evaluation of antimicrobial and anticancer potential.
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Environmental fate studies: Degradation kinetics in soil and aquatic systems.
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Advanced materials: Exploration in conductive polymer composites.
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